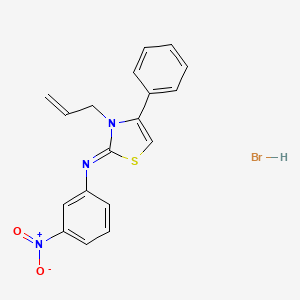

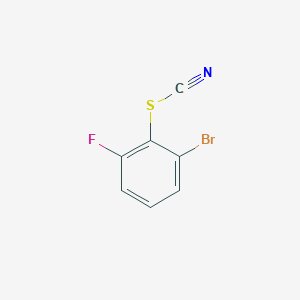

![molecular formula C26H22FN5O3 B2725594 3-(4-(4-氟苯甲基)-5-氧代-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑-1-基)-N-(4-甲氧基苯基)丙酰胺 CAS No. 899214-47-2](/img/structure/B2725594.png)

3-(4-(4-氟苯甲基)-5-氧代-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑-1-基)-N-(4-甲氧基苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of triazole, a class of heterocyclic compounds . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Molecular Structure Analysis

Triazoles exist in two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . The specific molecular structure of this compound is not available in the retrieved data.科学研究应用

抗癌活性

三唑并喹唑啉衍生物已被合成,并在各种研究中对其抗癌活性进行了评估。其中一项研究涉及合成一系列新的 1,2,4-三唑并[4,3-a]-喹啉衍生物,这些衍生物旨在满足抗癌活性必不可少的结构要求。这些化合物对人神经母细胞瘤和结肠癌细胞系表现出显着的细胞毒性,表明它们作为抗癌剂的潜力 (B. N. Reddy 等人,2015 年)。同样,另一项研究工作合成了新型 3-[(4-甲氧基苯基)氨基]丙烷酰肼衍生物,揭示了对胶质母细胞瘤和三阴性乳腺癌细胞系具有显着抗氧化活性和细胞毒性作用的化合物,突出了这些分子在癌症治疗中的多功能性 (I. Tumosienė 等人,2020 年)。

抗菌活性

除了在癌症治疗中的潜力外,三唑并喹唑啉衍生物还因其抗菌特性而受到评估。一项专注于合成和表征新型 2-(6-甲氧基-2-萘基)丙酰胺衍生物的研究(这些衍生物在结构上与三唑并喹唑啉相关)证明了显着的抗菌和抗真菌活性,与标准抗菌剂相当 (M. Helal 等人,2013 年)。这些发现表明这些化合物在开发新的抗菌剂以对抗耐药菌株方面的潜在应用。

药理制剂的开发

对三唑并喹唑啉衍生物的研究也扩展到特定药理制剂的开发,例如抑制剂,用于微管蛋白聚合和血管破坏剂。一项研究描述了合成 1-苯基-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮作为构象受限类似物,具有有效的抗癌活性并具有抑制微管蛋白组装的能力,表明它们在癌症治疗策略中的应用 (Mohsine Driowya 等人,2016 年)。

作用机制

Target of action

Compounds containing the [1,2,4]triazolo[4,3-a]quinazoline moiety have been found to intercalate with DNA . This suggests that “3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxyphenyl)propanamide” might also interact with DNA as its primary target.

Mode of action

As a potential DNA intercalator, “3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxyphenyl)propanamide” could insert itself between the base pairs of the DNA helix . This can disrupt the normal functioning of DNA, such as replication and transcription, leading to cell death.

Biochemical pathways

The disruption of DNA function can affect multiple biochemical pathways. For instance, it can inhibit DNA replication, leading to cell cycle arrest. It can also interfere with the transcription process, affecting protein synthesis .

Pharmacokinetics

The ADME properties of “3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxyphenyl)propanamide” are currently unknown. Similar compounds have been designed and evaluated for their in silico admet profiles .

Result of action

The molecular and cellular effects of “3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxyphenyl)propanamide” are likely related to its potential DNA intercalating activity. This can result in cell cycle arrest and apoptosis .

属性

IUPAC Name |

3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN5O3/c1-35-20-12-10-19(11-13-20)28-24(33)15-14-23-29-30-26-31(16-17-6-8-18(27)9-7-17)25(34)21-4-2-3-5-22(21)32(23)26/h2-13H,14-16H2,1H3,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASLNFXFPZUPHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

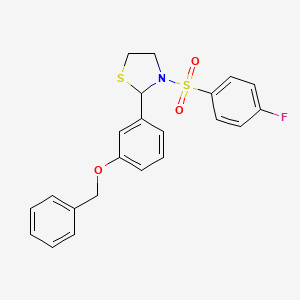

![N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2725514.png)

![4-[(2,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde](/img/structure/B2725516.png)

![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2725517.png)

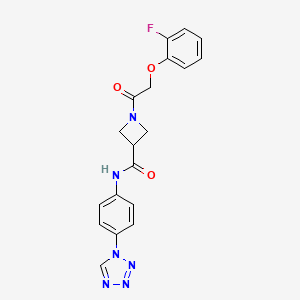

![2,6-difluoro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2725519.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2725521.png)

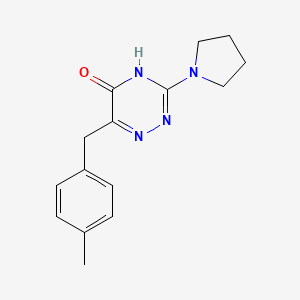

![1-Methyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2725526.png)

![4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2725527.png)

![Ethyl 4-[[6,7-dimethoxy-2-(3-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2725529.png)